molecular formula C16H19BFNO4 B1488565 (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid CAS No. 1704081-52-6

(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid

Cat. No. B1488565
CAS RN: 1704081-52-6
M. Wt: 319.1 g/mol
InChI Key: NXUGHIGDSPEPQS-UHFFFAOYSA-N
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Description

This compound is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms. They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .


Chemical Reactions Analysis

Boronic acids, such as this compound, are known to be involved in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction , which is widely used in organic synthesis to form carbon-carbon bonds.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is a pivotal method for forming carbon-carbon bonds in the synthesis of complex organic compounds. The boronic acid acts as a nucleophilic partner, coupling with electrophilic halides under the presence of a palladium catalyst. This process is widely used in the pharmaceutical industry for the synthesis of various drug molecules.

Neutron Capture Therapy

Boronic acids are explored for their potential as boron carriers in neutron capture therapy (NCT) . NCT is a type of cancer treatment that targets tumors on a cellular level. The boronic acid compound can be used to deliver boron atoms to cancerous cells, which are then irradiated with neutrons, causing the boron to release alpha particles that kill the tumor cells.

Drug Design and Delivery

The compound’s structure allows for its use in drug design and delivery systems . Its boronic acid moiety can form reversible covalent bonds with sugars and other biological molecules, making it a candidate for the development of new drugs or drug delivery mechanisms that can respond to the presence of specific biomolecules.

Mechanism of Action

Target of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts in these reactions.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid compound interacts with a palladium catalyst. The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of complex organic compounds .

Result of Action

As a potential reagent in suzuki-miyaura cross-coupling reactions, the compound could contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic compounds .

Action Environment

The action of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by the reaction conditions. These reactions are known for their mild and functional group tolerant conditions . The stability of the boronic acid compound also plays a crucial role in its efficacy .

Future Directions

The use of boronic acids in organic synthesis, particularly in cross-coupling reactions, continues to be a vibrant area of research. Future directions may include the development of more efficient and selective synthesis methods, as well as the exploration of new reactions involving boronic acids .

properties

IUPAC Name

[3-[[(2,4-dimethoxyphenyl)methylamino]methyl]-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BFNO4/c1-22-15-4-3-12(16(8-15)23-2)10-19-9-11-5-13(17(20)21)7-14(18)6-11/h3-8,19-21H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUGHIGDSPEPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CNCC2=C(C=C(C=C2)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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